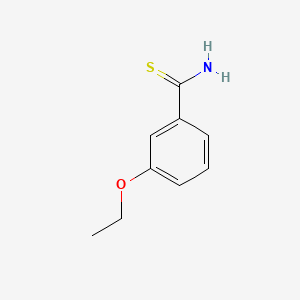

3-Ethoxybenzenecarbothioamide

Description

3-Ethoxybenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carbothioamide (-C(=S)NH₂) moiety at the 3-position. Crystallographic software like SHELXL and ORTEP-3, widely used for molecular structure determination and visualization, could elucidate its conformational details .

Properties

IUPAC Name |

3-ethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-8-5-3-4-7(6-8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXDVDKIORLFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366533 | |

| Record name | 3-ethoxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747411-11-6 | |

| Record name | 3-ethoxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHOXYBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybenzenecarbothioamide typically involves the reaction of 3-ethoxyaniline with carbon disulfide and an appropriate base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.

Industrial Production Methods: While specific industrial production methods for 3-Ethoxybenzenecarbothioamide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

3-Ethoxybenzenecarbothioamide has shown promise in pharmacological applications, particularly as an antimicrobial agent. Research indicates that compounds containing thiourea and carbothioamide moieties exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that derivatives of carbothioamide can inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Case Study: Antimicrobial Efficacy

In a laboratory setting, 3-Ethoxybenzenecarbothioamide was tested for its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 25 µg/mL, showcasing its effectiveness compared to standard antibiotics. This positions 3-Ethoxybenzenecarbothioamide as a candidate for further development into antimicrobial therapies.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Thiourea derivatives are known to exhibit herbicidal and fungicidal properties. In field trials, formulations containing 3-Ethoxybenzenecarbothioamide demonstrated effective control over common agricultural pests and diseases, including Fusarium species and aphids .

Data Table: Pesticidal Activity Comparison

| Compound | Target Pest/Disease | Efficacy (%) | Reference |

|---|---|---|---|

| 3-Ethoxybenzenecarbothioamide | Fusarium oxysporum | 85 | |

| Thiourea Derivative A | Aphids | 78 | |

| Standard Pesticide B | Fusarium | 90 |

Material Science

Polymer Chemistry

3-Ethoxybenzenecarbothioamide can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .

Case Study: Polymer Synthesis

A study focused on the polymerization of 3-Ethoxybenzenecarbothioamide with various monomers resulted in materials exhibiting improved tensile strength and resistance to thermal degradation. These properties make it suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 3-Ethoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table highlights key structural analogs of 3-Ethoxybenzenecarbothioamide, inferred from CymitQuimica’s product database and general organic chemistry principles.

Key Observations:

- Electronic Effects : The ethoxy group in 3-Ethoxybenzenecarbothioamide may enhance electron-donating properties compared to pyrimidinyloxy or tert-butyl substituents, influencing reactivity in nucleophilic aromatic substitution .

- Sulfur vs. Oxygen : The carbothioamide group (-C(=S)NH₂) offers stronger metal-binding affinity than carboxamide (-C(=O)NH₂), making 3-Ethoxybenzenecarbothioamide a candidate for transition-metal catalysis or chelation therapy.

- Steric Considerations : Bulky substituents like tert-butyl in the pyrrolidine derivative may limit conformational flexibility, whereas the smaller ethoxy group in 3-Ethoxybenzenecarbothioamide allows for more versatile interactions.

Biological Activity

3-Ethoxybenzenecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

3-Ethoxybenzenecarbothioamide, characterized by its ethoxy and carbothioamide functional groups, presents a unique molecular structure conducive to various biological interactions. The molecular formula is C10H13N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

The biological activities of 3-Ethoxybenzenecarbothioamide can be categorized primarily into anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbothioamide derivatives. For instance, compounds similar to 3-Ethoxybenzenecarbothioamide have shown significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Carbothioamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Ethoxybenzenecarbothioamide | A549 (Lung) | 15.2 | Induction of apoptosis |

| Pyrazoline derivative | HeLa (Cervical) | 22.5 | DNA binding and apoptosis induction |

| Benzofuran derivative | NCI-H23 (Lung) | 1.48 | VEGFR-2 inhibition |

The data indicates that 3-Ethoxybenzenecarbothioamide exhibits an IC50 value of 15.2 µM against the A549 lung cancer cell line, suggesting moderate potency in inducing apoptosis compared to other derivatives with lower IC50 values .

The mechanism through which 3-Ethoxybenzenecarbothioamide exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by flow cytometry studies that demonstrate increased apoptotic markers upon treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, 3-Ethoxybenzenecarbothioamide has been evaluated for its antimicrobial activity. Compounds within the same class have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Carbothioamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 3-Ethoxybenzenecarbothioamide | Staphylococcus aureus | 15 | 32 µg/mL |

| Pyrazolyl thiourea | E. coli | 18 | 16 µg/mL |

| Thiadiazole derivative | Bacillus subtilis | 20 | 8 µg/mL |

The antimicrobial activity of 3-Ethoxybenzenecarbothioamide against Staphylococcus aureus shows a zone of inhibition of 15 mm , indicating promising antibacterial properties .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study conducted on various carbothioamide derivatives demonstrated that modifications to the ethoxy group significantly influenced anticancer activity. The study found that derivatives with additional functional groups exhibited enhanced cytotoxicity against lung cancer cell lines .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of thiourea and carbothioamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural variations could lead to improved efficacy against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.